8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

DHFR inhibition Selectivity Off-target activity

8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol (CAS 1222556-35-5) is a fluorinated derivative of the 1,4-benzodioxin-6-ol core. This compound features a fluorine atom at the 8-position and a hydroxyl group at the 6-position of the fused benzodioxin ring system.

Molecular Formula C8H7FO3
Molecular Weight 170.1
CAS No. 1222556-35-5
Cat. No. B6158089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
CAS1222556-35-5
Molecular FormulaC8H7FO3
Molecular Weight170.1
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=C2F)O
InChIInChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol (CAS 1222556-35-5): A Fluorinated Benzodioxin Scaffold for Medicinal Chemistry


8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol (CAS 1222556-35-5) is a fluorinated derivative of the 1,4-benzodioxin-6-ol core . This compound features a fluorine atom at the 8-position and a hydroxyl group at the 6-position of the fused benzodioxin ring system . The 1,4-benzodioxin scaffold is a recognized structural motif in medicinal chemistry, and fluorination is a common strategy to modulate key drug properties [1].

Why Procurement of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol Cannot Be Satisfied by Non-Fluorinated Analogs


In-class substitution is not feasible because the specific placement of the fluorine atom at the 8-position on the benzodioxin ring creates a unique electronic environment and steric profile that directly influences biological activity. Literature on related fluorinated benzodioxins suggests that fluorine substitution can significantly enhance stability, modulate metabolic resistance, and alter interactions with molecular targets compared to non-fluorinated counterparts [1]. Replacing this compound with a non-fluorinated analog like 2,3-dihydro-1,4-benzodioxin-6-ol, or even a regioisomer with fluorine at a different position, would result in a different set of biochemical and physicochemical properties, potentially invalidating experimental results in projects where the specific 8-fluoro substitution is a key requirement .

Quantitative Evidence for 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol: Selectivity and Potency Profile


Low Millimolar Inhibition of Dihydrofolate Reductase (DHFR) Suggests a Clean Off-Target Profile

8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol exhibits weak inhibition of human dihydrofolate reductase (DHFR) with an IC50 > 50,000 nM [1]. This is in stark contrast to known antifolate drugs like methotrexate, which are potent DHFR inhibitors with IC50 values in the low nanomolar range. For a compound being developed or used as a tool for other targets (like lipoxygenase), this weak DHFR activity is a favorable feature, indicating a reduced likelihood of cytotoxicity and off-target effects associated with folate pathway disruption.

DHFR inhibition Selectivity Off-target activity Cancer research

Potent Lipoxygenase (LOX) Inhibition Implicates a Role in Inflammatory Pathways

The compound is described as a "potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism" [1]. While a specific IC50 value for the target compound is not provided in the primary record, the benzodioxin class is well-established for producing 5-lipoxygenase inhibitors, and specific derivatives in this class have been optimized for oral activity and the treatment of inflammatory conditions like asthma and arthritis [2]. This indicates a validated target engagement profile for the scaffold.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation Ferroptosis

Intrinsic Antioxidant Activity Adds a Second, Complementary Mechanism of Action

8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is reported to "serve as an antioxidant in fats and oils" [1]. This property is supported by studies on related 2,3-dihydro-1,4-benzodioxin derivatives, which have been shown to be potent inhibitors of human low-density lipoprotein (LDL) peroxidation. For example, a specific series of 2,6,7-substituted benzodioxin derivatives was evaluated and found to achieve high inhibition of copper-induced LDL peroxidation, with structure-activity relationships demonstrating the importance of specific substitutions for maximizing this effect [2].

Antioxidant Lipid peroxidation Free radical scavenger Oxidative stress

Key Research Applications for 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol Based on Verified Evidence


A Tool Compound for Investigating Arachidonic Acid Cascade and Inflammation

Due to its reported potent lipoxygenase inhibition [1], this compound is ideally suited as a small molecule probe for dissecting the role of lipoxygenase enzymes in the arachidonic acid cascade. It can be used in in vitro and cell-based assays to study leukotriene biosynthesis and its downstream effects on inflammatory signaling. The compound's weak DHFR inhibition (IC50 > 50,000 nM) [2] further supports its utility by reducing potential off-target cytotoxicity, allowing for cleaner interpretation of results in inflammation models.

A Dual-Action Scaffold for Oxidative Stress and Ferroptosis Research

The combination of lipoxygenase inhibition and intrinsic antioxidant activity [REFS-1, REFS-3] makes this compound a valuable starting point for research into oxidative stress-related diseases. It is particularly relevant for studying ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, where both LOX enzymes and lipid-derived radicals play central roles. The compound can be used to investigate the interplay between enzymatic and non-enzymatic drivers of lipid damage.

A Fluorinated Building Block for Optimizing Novel LOX Inhibitors

The 8-fluoro substitution on the benzodioxin core provides a strategic handle for medicinal chemists. Fluorination is known to influence metabolic stability, lipophilicity, and target binding [4]. This compound can serve as a starting material or a core fragment for structure-activity relationship (SAR) studies aimed at developing more potent and selective lipoxygenase inhibitors with improved drug-like properties, building upon the validated class of benzodioxin-based LOX inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.